molecular formula C13H18N4O B12738351 3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(4-morpholinyl)- CAS No. 137440-95-0

3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(4-morpholinyl)-

Cat. No.: B12738351
CAS No.: 137440-95-0
M. Wt: 246.31 g/mol
InChI Key: MJLFWMQXQFGEIQ-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(4-morpholinyl)- is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a nitrile group, a dimethylamino group, a methyl group, and a morpholinyl group. Its unique structure lends itself to a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(4-morpholinyl)- typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.

    Introduction of Substituents: The nitrile, dimethylamino, methyl, and morpholinyl groups are introduced through various substitution reactions. These steps often require specific reagents and catalysts to ensure the correct positioning of each group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large reactors to handle the multi-step synthesis efficiently.

    Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(4-morpholinyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst for reduction reactions.

    Substitution Reagents: Various halides or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction may produce amines.

Scientific Research Applications

3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(4-morpholinyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(4-morpholinyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethyl-6-(4-morpholinyl)-3-pyridinecarbonitrile
  • 1H-pyrrolo[2,3-b]pyridine derivatives

Uniqueness

3-Pyridinecarbonitrile, 4-(dimethylamino)-6-methyl-2-(4-morpholinyl)- is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

137440-95-0

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

4-(dimethylamino)-6-methyl-2-morpholin-4-ylpyridine-3-carbonitrile

InChI

InChI=1S/C13H18N4O/c1-10-8-12(16(2)3)11(9-14)13(15-10)17-4-6-18-7-5-17/h8H,4-7H2,1-3H3

InChI Key

MJLFWMQXQFGEIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)N2CCOCC2)C#N)N(C)C

Origin of Product

United States

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